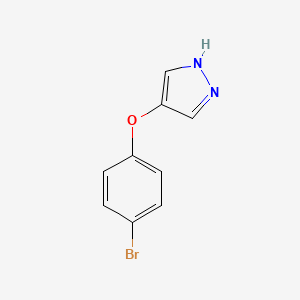

4-(4-Bromophenoxy)-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7BrN2O |

|---|---|

Molecular Weight |

239.07 g/mol |

IUPAC Name |

4-(4-bromophenoxy)-1H-pyrazole |

InChI |

InChI=1S/C9H7BrN2O/c10-7-1-3-8(4-2-7)13-9-5-11-12-6-9/h1-6H,(H,11,12) |

InChI Key |

ZAVLEOUUBJCEJA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OC2=CNN=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways to 4 4 Bromophenoxy 1h Pyrazole

Historical and Current Synthetic Routes Towards 4-Substituted Pyrazoles

The synthesis of 4-substituted pyrazoles can be broadly categorized into two main approaches: the construction of the pyrazole (B372694) ring from acyclic precursors and the functionalization of a pre-formed pyrazole ring.

Cyclization Reactions for Pyrazole Ring Formation

The most traditional and widely used method for pyrazole synthesis involves the cyclocondensation reaction between a 1,3-dicarbonyl compound or its equivalent and a hydrazine (B178648) derivative. mdpi.com This approach allows for the direct introduction of substituents at various positions of the pyrazole ring, depending on the nature of the starting materials.

Key strategies for forming the pyrazole ring include:

Condensation of 1,3-Diketones with Hydrazines: This classic method provides a straightforward route to a wide range of substituted pyrazoles. The regioselectivity of the reaction, which determines the position of the substituents on the final pyrazole ring, can be influenced by the reaction conditions and the nature of the substituents on both the diketone and the hydrazine. mdpi.comorganic-chemistry.org The use of aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), has been shown to significantly improve regioselectivity. organic-chemistry.org

Reaction of α,β-Unsaturated Carbonyl Compounds with Hydrazines: α,β-unsaturated aldehydes and ketones can also serve as the three-carbon backbone for the pyrazole ring. The reaction with hydrazines typically proceeds through a Michael addition followed by cyclization and dehydration. mdpi.com

Multicomponent Reactions: One-pot multicomponent reactions have emerged as an efficient strategy for the synthesis of highly substituted pyrazoles. beilstein-journals.org These reactions often involve the in situ generation of the 1,3-dicarbonyl intermediate, which then reacts with a hydrazine to form the pyrazole ring. beilstein-journals.org

Cycloaddition Reactions: (3+2)-Cycloaddition reactions provide another powerful tool for the construction of the pyrazole ring. beilstein-journals.org

Functionalization of Pre-formed Pyrazoles

An alternative to de novo ring synthesis is the direct functionalization of a pre-existing pyrazole core. This approach is particularly useful for introducing substituents at the C4 position.

Common functionalization strategies include:

Electrophilic Halogenation: Pyrazoles can undergo electrophilic substitution at the C4 position. For instance, treatment of pyrazoles with reagents like N-bromosuccinimide (NBS) or bromine can introduce a bromine atom at the 4-position. rsc.org An efficient method for the synthesis of 4-halo-3-CF3-pyrazoles involves the cyclization of hydrazones of CF3-ynones induced by electrophilic halogenation. rsc.orgrsc.org

Metal-Catalyzed Cross-Coupling Reactions: The C4-position of pyrazole can be functionalized through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. mdpi.com These reactions typically require a pre-functionalized pyrazole, such as a 4-halopyrazole or a 4-pyrazolylboronic acid derivative.

Directed Ortho-Metalation: This strategy involves the use of a directing group on the pyrazole ring to guide the deprotonation and subsequent functionalization of the C4 position.

Targeted Synthesis of 4-(4-Bromophenoxy)-1H-pyrazole

The synthesis of the target molecule, this compound, requires the formation of an ether linkage between the C4 position of the pyrazole ring and a 4-bromophenol (B116583) moiety. This can be achieved through several synthetic pathways.

Regioselective Functionalization Approaches

A key challenge in the synthesis of unsymmetrically substituted pyrazoles is controlling the regioselectivity. For the synthesis of 4-substituted pyrazoles, it is often advantageous to start with a precursor that allows for the specific introduction of a functional group at the C4 position.

One common precursor is 4-hydroxypyrazole . This intermediate can be synthesized through various methods, including the hydrolysis of 4-formylpyrazoles after Baeyer-Villiger oxidation. researchgate.net Another route involves the oxidation of 4-pyrazolylboronic acid pinacol (B44631) esters. chemicalbook.com Once obtained, the hydroxyl group at the C4 position can be used for subsequent etherification reactions.

Palladium-Catalyzed C-O Cross-Coupling Strategies

Palladium-catalyzed C-O cross-coupling reactions are a powerful tool for the formation of diaryl ethers. In the context of synthesizing this compound, this would typically involve the coupling of a 4-halopyrazole with 4-bromophenol or the coupling of 4-hydroxypyrazole with a 4-bromoaryl halide.

While direct palladium-catalyzed C-O coupling involving pyrazoles is a plausible route, specific examples for the synthesis of this compound are not extensively documented in the provided search results. However, the general principles of Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are types of palladium-catalyzed cross-coupling reactions, are well-established for pyrazole derivatives. mdpi.comresearchgate.net These reactions typically employ a palladium catalyst, a suitable ligand, and a base.

A related approach involves the Suzuki cross-coupling reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various aryl/heteroaryl boronic acids using a Pd(0) catalyst to produce novel pyrimidine (B1678525) analogs. mdpi.com This demonstrates the utility of palladium catalysis in forming C-C bonds with bromo-substituted aromatic compounds, a principle that could be extended to C-O bond formation.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) offers another viable pathway for the synthesis of 4-aryloxypyrazoles. This approach would involve the reaction of a 4-halopyrazole with 4-bromophenoxide. For the SNAr reaction to be efficient, the pyrazole ring typically needs to be activated by electron-withdrawing groups.

A more classical approach for forming the aryl ether linkage is the Ullmann condensation . wikipedia.orgorganic-chemistry.org This copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol or phenol. wikipedia.org In the synthesis of this compound, this could entail the reaction of a 4-halopyrazole with 4-bromophenol in the presence of a copper catalyst and a base at elevated temperatures. wikipedia.org Modern variations of the Ullmann reaction often utilize ligands to facilitate the coupling under milder conditions. nih.gov The synthesis of pyrazolyl analogues of DPEphos and Xantphos ligands has been accomplished using an Ullmann coupling protocol. ufrgs.br

A concise and efficient route to trifluoromethyl-substituted 4-aryloxy pyrazoles has been developed, which involves the reaction of 4-hydroxypyrazoles with aryl fluorides. thieme-connect.comsorbonne-universite.fr This suggests that the reaction of 4-hydroxypyrazole with 1-bromo-4-fluorobenzene (B142099) could be a potential route to the target compound.

Multi-step Synthetic Sequences

The preparation of this compound is generally achieved through a multi-step process that culminates in a copper-catalyzed cross-coupling reaction, such as the Ullmann condensation. wikipedia.orgorganic-chemistry.org A common and logical pathway involves the synthesis of a halogenated pyrazole precursor followed by its coupling with a phenol.

A representative synthetic sequence is outlined below:

Step 1: Halogenation of 1H-Pyrazole The synthesis begins with the iodination of commercially available 1H-pyrazole to produce 4-iodo-1H-pyrazole. This reaction is a standard electrophilic substitution on the pyrazole ring. The use of an aryl iodide is often preferred for subsequent coupling reactions as the C-I bond is more reactive than C-Br or C-Cl bonds in typical Ullmann conditions. rug.nl

Scheme 1: Plausible multi-step synthesis of this compound via Ullmann Condensation.

(Image is for illustrative purposes only)

(Image is for illustrative purposes only)

Optimization of Reaction Conditions and Yields

The efficiency and yield of the Ullmann condensation step are highly dependent on several reaction parameters. Optimization of these conditions is critical for developing a viable synthetic protocol.

Solvent Effects on Reaction Efficacy

The choice of solvent is crucial for the success of Ullmann-type reactions. These reactions traditionally require high-boiling, polar aprotic solvents that can effectively dissolve the reactants and facilitate the high temperatures often needed. wikipedia.org

Commonly employed solvents include:

Dimethylformamide (DMF)

N-Methyl-2-pyrrolidone (NMP)

Dimethyl sulfoxide (B87167) (DMSO) nih.gov

Nitrobenzene wikipedia.org

The polarity of the solvent helps to stabilize charged intermediates and transition states, while a high boiling point allows the reaction to be conducted at the elevated temperatures necessary to drive the coupling to completion. In modern ligand-assisted Ullmann reactions, which can proceed at lower temperatures, solvents like acetonitrile (B52724) or toluene (B28343) may also be employed. rsc.org

The following table illustrates the typical effect of solvent choice on the yield of a representative copper-catalyzed C-O coupling reaction.

| Solvent | Boiling Point (°C) | Typical Yield (%) |

| N-Methyl-2-pyrrolidone (NMP) | 202 | High |

| Dimethylformamide (DMF) | 153 | High |

| Dimethyl Sulfoxide (DMSO) | 189 | Moderate to High |

| Toluene | 111 | Low to Moderate |

| Dioxane | 101 | Low to Moderate |

| Table 1. Illustrative impact of solvent selection on a typical Ullmann C-O coupling reaction yield. Actual yields are substrate and catalyst dependent. |

Ligand and Catalyst Selection for C-O Coupling

The classic Ullmann reaction uses stoichiometric amounts of copper powder at high temperatures. organic-chemistry.org Modern protocols utilize catalytic amounts of a copper source, significantly improving the reaction's efficiency and scope. The development of ligands to support the copper catalyst has been a major advance, allowing reactions to proceed under milder conditions with lower catalyst loading. sciencepublishinggroup.com

Catalysts: The most common catalysts are copper(I) salts, such as:

Copper(I) iodide (CuI) iitk.ac.in

Copper(I) oxide (Cu₂O)

Copper(I) bromide (CuBr)

Copper(II) salts like CuO can also be used, though they may require in-situ reduction or different reaction conditions. mdpi.com

Ligands: The introduction of ligands accelerates the catalytic cycle. Effective ligands for C-O coupling include:

Amino Acids: L-proline and N-methylglycine are inexpensive, effective, and environmentally benign ligands that chelate to the copper center. nih.gov

Diamines: Ligands like 1,10-phenanthroline (B135089) can stabilize the copper catalyst and improve yields. organic-chemistry.org

β-Diketones: Acetylacetonate-type ligands have also been shown to be effective.

Quinolines: 8-Hydroxyquinaldine has been successfully used as a ligand in copper-catalyzed hydroxylations and etherifications. arxiv.org

The table below summarizes the effect of various catalyst and ligand systems on the yield of Ullmann C-O coupling reactions.

| Catalyst (mol%) | Ligand (mol%) | Base | Temperature (°C) | Typical Yield (%) |

| CuI (10) | None | K₂CO₃ | 180-210 | Moderate |

| CuI (10) | L-Proline (20) | Cs₂CO₃ | 90-120 | Good to Excellent |

| CuI (5) | 1,10-Phenanthroline (10) | K₃PO₄ | 100-130 | Good to Excellent |

| Cu₂O (10) | N-Methylglycine (20) | K₂CO₃ | 90-110 | Good |

| Table 2. Optimization of catalyst and ligand for a representative Ullmann C-O coupling reaction. |

Temperature and Pressure Profiling

Temperature is a critical parameter in driving the Ullmann condensation. Traditional, non-ligated systems often require very high temperatures, sometimes exceeding 200°C. wikipedia.org The use of modern catalyst-ligand systems has significantly lowered the required temperature, with many reactions now proceeding efficiently between 90°C and 130°C. nih.govarxiv.org

Most Ullmann ether syntheses are conducted at atmospheric pressure in standard laboratory glassware. The use of elevated pressure is not common unless volatile solvents are used at temperatures above their boiling points, which would necessitate a sealed reaction vessel.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to synthetic routes is essential for sustainable chemical manufacturing. Key metrics for evaluating the "greenness" of a process include atom economy and the E-factor.

Atom Economy and E-Factor Analysis

Atom Economy (AE) measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The ideal atom economy is 100%.

For the proposed Ullmann synthesis of this compound from 4-iodo-1H-pyrazole and 4-bromophenol:

Reaction: C₄H₃IN₂ + C₆H₅BrO + K₂CO₃ → C₁₀H₇BrN₂O + KI + KHCO₃

Molecular Weights ( g/mol ):

4-Iodo-1H-pyrazole (C₄H₃IN₂): 193.98

4-Bromophenol (C₆H₅BrO): 173.01

Potassium Carbonate (K₂CO₃): 138.21 (Base)

this compound (C₁₀H₇BrN₂O): 239.08

Potassium Iodide (KI): 166.00 (Byproduct)

Potassium Bicarbonate (KHCO₃): 100.12 (Byproduct)

Atom Economy Calculation: AE = [MW of Product / (Sum of MW of all Reactants)] x 100 AE = [239.08 / (193.98 + 173.01 + 138.21)] x 100 AE = [239.08 / 505.20] x 100 ≈ 47.3%

This value indicates that less than half of the mass of the reactants is converted into the desired product, with the remainder forming inorganic salt byproducts.

E-Factor (Environmental Factor) measures the amount of waste produced relative to the amount of desired product. A lower E-factor signifies a greener process.

E-Factor Calculation: E-Factor = (Total Mass of Waste) / (Mass of Product) Assuming a 90% reaction yield for a 1 mole scale reaction:

Mass of Product = 239.08 g * 0.90 = 215.17 g

Mass of Waste = (Mass of KI + Mass of KHCO₃) + Unreacted Starting Materials

Mass of Waste = (166.00 + 100.12) + (0.10 * (193.98 + 173.01 + 138.21)) = 266.12 + 50.52 = 316.64 g

Note: This calculation excludes solvent, catalyst, and ligand waste, which would be included in a more comprehensive analysis.

E-Factor = 316.64 g / 215.17 g ≈ 1.47

While the atom economy is moderate, the E-factor is relatively low, which is characteristic of fine chemical synthesis. Further improvements could be made by selecting a base that results in a lower mass of byproducts or by ensuring high reaction yields.

Solvent Minimization and Alternative Media (e.g., Water, Ionic Liquids)

In the broader context of pyrazole synthesis, significant strides have been made in developing environmentally benign protocols that minimize the use of volatile and hazardous organic solvents. These "green chemistry" approaches are highly relevant to the potential synthesis of this compound.

Solvent-free, or neat, reaction conditions represent a significant advancement in sustainable chemistry. For the synthesis of pyrazole derivatives, these methods have been shown to be effective, often leading to shorter reaction times and simpler product isolation procedures. For instance, the synthesis of various pyrazole derivatives has been successfully achieved under solvent-free conditions, sometimes with microwave assistance to enhance reaction rates. google.comresearchgate.net One specific example involves the catalyst- and solvent-free synthesis of fused 4H-pyran derivatives, where thermal heating of the reactants afforded the desired products in good to excellent yields. nih.gov Another approach utilizes iodine-mediated cascade reactions in the absence of any solvent to produce amino pyrazole thioether derivatives. rsc.org

The use of water as a reaction medium is another cornerstone of green chemistry. "On water" synthesis has been developed for N-unsubstituted pyrazoles, where the cyclization of 1,3-dicarbonyl compounds with semicarbazide (B1199961) hydrochloride proceeds efficiently without the need for toxic solvents or product purification. nih.gov Similarly, nano-ZnO has been employed as an eco-friendly catalyst for pyrazole synthesis in an aqueous medium. mdpi.com The use of guanidine-functionalized magnetic nanoparticles as a catalyst has also enabled the synthesis of aminopyrazole-4-carbonitriles in an aqueous environment, highlighting the potential for water-based, one-pot, multi-component reactions. epo.org

Ionic liquids (ILs) have emerged as viable alternative solvents due to their low vapor pressure, thermal stability, and recyclability. While traditional pyrazole syntheses often rely on volatile organic compounds, the use of ILs like tetrabutylammonium (B224687) bromide has been shown to facilitate pyrazole formation at room temperature under solvent-free conditions. researchgate.net Furthermore, nano-magnetic catalysts based on ionic liquids have been developed for the synthesis of pyrano[2,3-c]pyrazole derivatives, demonstrating the potential for combining the benefits of ILs with ease of catalyst recovery. researchgate.net

The following table summarizes various green synthetic approaches applicable to pyrazole synthesis:

| Synthetic Approach | Catalyst/Conditions | Solvent | Key Advantages |

| Solvent-Free Synthesis | Thermal heating | None | Reduced waste, cost-effective, simple work-up. nih.gov |

| Microwave-Assisted Synthesis | Base catalyst (e.g., KOtBu) | Methanol (B129727) or None | Rapid reaction times, high yields. google.com |

| "On Water" Synthesis | Semicarbazide hydrochloride | Water | Environmentally friendly, avoids toxic hydrazine, no purification needed. nih.gov |

| Nano-Catalysis in Water | Nano-ZnO | Water | Eco-friendly catalyst, high yield, simple procedure. mdpi.com |

| Ionic Liquid Catalysis | Tetrabutylammonium bromide | None | Mild reaction conditions (room temp.), inexpensive. researchgate.net |

Catalyst Recovery and Reusability

The development of recoverable and reusable catalysts is a critical aspect of sustainable chemical synthesis, as it reduces waste and lowers production costs. In the context of pyrazole synthesis, several innovative catalytic systems have been designed with this principle in mind.

A prominent strategy involves the use of magnetic nanoparticles (MNPs) as catalyst supports. These materials allow for the simple and efficient separation of the catalyst from the reaction mixture using an external magnet, enabling its reuse in subsequent reaction cycles. For example, a dioxomolybdenum complex supported on silica-coated magnetite nanoparticles has been used for the synthesis of pyrazole derivatives. This catalyst was recovered and reused up to eight times without a significant loss of its catalytic activity. chemicalbook.com Similarly, a porous carbon/Fe3O4 nanocomposite has been employed as a recoverable heterogeneous catalyst for the synthesis of pyranopyrazole derivatives under solvent-free conditions. This catalyst was successfully reused three times with acceptable product yields. nih.gov Another example is a guanidine-functionalized magnetic nanocatalyst used for the synthesis of aminopyrazole-4-carbonitriles in water, which could also be easily recovered and reused. epo.org

Silica-supported catalysts also offer a practical solution for catalyst recovery. An innovative silica-supported acid catalyst has been developed for the sustainable synthesis of bioactive pyrazoles. This catalyst demonstrated remarkable recyclability, retaining its activity for up to six consecutive cycles. patsnap.com The high surface area and mesoporous nature of such catalysts can contribute to their high efficiency and stability.

The table below details examples of recoverable catalysts used in pyrazole synthesis:

| Catalyst System | Support Material | Recovery Method | Reusability |

| Dioxomolybdenum complex | Silica-coated magnetite nanoparticles | External magnet | Up to 8 cycles with no significant loss in activity. chemicalbook.com |

| Porous Carbon/Fe3O4 nanocomposite | Magnetic nanoparticles | External magnet | Reused 3 times with acceptable yields. nih.gov |

| Guanidine-functionalized catalyst | Magnetic nanoparticles | External magnet | Reusable multiple times without significant loss in activity. epo.org |

| Silica-supported acid catalyst | Silica | Filtration | Up to 6 cycles with retained catalytic activity. patsnap.com |

| Ionic-liquid based nano-magnetic catalyst | Magnetic nanoparticles | External magnet | Stable even after five recovery steps. researchgate.net |

Stereochemical Control and Regioselectivity in Analogous Synthetic Routes

The synthesis of substituted pyrazoles often presents challenges in controlling stereochemistry and regioselectivity, particularly when using unsymmetrical starting materials. The precise placement of substituents on the pyrazole ring is crucial as it dictates the final properties of the molecule.

Regioselectivity in pyrazole synthesis is a well-studied area, with various methods developed to favor the formation of one regioisomer over another. The classic Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, can lead to mixtures of regioisomers when an unsymmetrical hydrazine is used. dntb.gov.ua To address this, more regioselective methods have been developed. For instance, the reaction of N-arylhydrazones with nitroolefins has been shown to produce 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles with excellent regioselectivity. google.com This is attributed to the difference in nucleophilicity between the nitrogen and carbon atoms of the hydrazone. Similarly, a palladium-catalyzed oxidative Sonogashira-carbonylation of arylhydrazines has been reported to yield trisubstituted pyrazoles with excellent regioselectivity, forming only one regioisomer. numberanalytics.com

Stereochemical control is particularly relevant in the synthesis of pyrazole derivatives with chiral centers. While the core pyrazole ring is planar and achiral, substituents can introduce chirality. For example, the Michael addition reaction of pyrazoles to conjugated carbonyl alkynes has been developed to produce both (E)- and (Z)-N-carbonylvinylated pyrazoles with high stereoselectivity. Current time information in Bangalore, IN. The stereochemical outcome in some cases can be switched by the presence or absence of a silver carbonate catalyst.

In the context of synthesizing this compound, regioselectivity is a key consideration in the formation of the ether linkage. An Ullmann-type coupling reaction between a 4-hydroxypyrazole and an aryl halide is a plausible synthetic route. The regiochemistry of this reaction would be predetermined by the positions of the hydroxyl group on the pyrazole and the halogen on the aryl ring.

The following table highlights methods that offer high regioselectivity in pyrazole synthesis:

| Reaction Type | Reactants | Key Features |

| Stepwise Cycloaddition | N-arylhydrazones and nitroolefins | Excellent regioselectivity by exploiting nucleophilicity differences. google.com |

| Palladium-Catalyzed Tandem Reaction | Arylhydrazines and terminal alkynes | Excellent regioselectivity, forming a single regioisomer. numberanalytics.com |

| Iodine-Mediated Oxidative C-N Bond Formation | α,β-unsaturated aldehydes/ketones and hydrazine salts | Regioselective access to di-, tri-, and tetrasubstituted pyrazoles. organic-chemistry.org |

| Copper-Promoted Aerobic Oxidative [3+2] Cycloaddition | N,N-disubstituted hydrazines and alkynoates | High regioselectivity and atom economy. organic-chemistry.org |

Advanced Spectroscopic and Crystallographic Elucidation of 4 4 Bromophenoxy 1h Pyrazole

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

The empirical formula for 4-(4-Bromophenoxy)-1H-pyrazole is C₉H₇BrN₂O, with a calculated exact mass of approximately 237.9796 amu. However, experimental HRMS data and a detailed analysis of its fragmentation pattern under mass spectrometry are not available.

Due to the absence of this specific data, the generation of a scientifically rigorous article with the required data tables is not feasible at this time.

Electrospray Ionization (ESI) and Electron Impact (EI) Fragmentation Patterns

Mass spectrometry is a critical tool for determining the molecular weight and structural features of a compound through controlled fragmentation. The fragmentation pattern is highly dependent on the ionization technique employed.

Electron Impact (EI) Ionization: Under hard ionization conditions like EI, the molecule is bombarded with high-energy electrons, leading to extensive and predictable fragmentation. acdlabs.com The resulting mass spectrum for this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Key fragmentation pathways would likely involve:

Cleavage of the Ether Bond: The C-O ether linkage is a probable site for fragmentation, leading to the formation of ions corresponding to the 4-bromophenoxy cation [BrC₆H₄O]⁺ and the pyrazolyl radical, or the 4-bromophenyl cation [BrC₆H₄]⁺ and a phenoxy-pyrazole radical.

Loss of Bromine: Cleavage of the C-Br bond would result in a significant fragment ion at [M-Br]⁺.

Pyrazole (B372694) Ring Fragmentation: The pyrazole ring itself can undergo characteristic fragmentation, often involving the loss of molecular nitrogen (N₂) or hydrogen cyanide (HCN), leading to smaller fragment ions. lifesciencesite.com

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically results in less fragmentation, with the primary ion observed being the protonated molecule, [M+H]⁺. rsc.org To induce fragmentation in ESI-MS, collision-induced dissociation (CID) is employed (MS/MS). nih.gov For this compound, the fragmentation of the [M+H]⁺ precursor ion would likely proceed through pathways similar to EI, such as the cleavage of the ether bond, but the initial energy is lower, leading to a simpler spectrum dominated by the most stable fragment ions. nih.gov

Isotopic Abundance Analysis for Halogen Presence

The presence of a bromine atom in this compound is unequivocally confirmed by the distinct isotopic pattern it produces in the mass spectrum. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 abundance ratio (approximately 50.7% for ⁷⁹Br and 49.3% for ⁸¹Br). libretexts.orgnih.gov

This natural distribution results in a characteristic pair of peaks in the mass spectrum for any bromine-containing fragment:

A peak for the ion containing the ⁷⁹Br isotope (M).

A second peak of almost equal intensity for the ion containing the ⁸¹Br isotope (M+2).

This "M/M+2" pattern, with a peak height ratio of roughly 1:1, is a definitive signature for the presence of a single bromine atom in the molecule or fragment. libretexts.org This pattern would be clearly visible for the molecular ion and any fragments retaining the bromine atom.

Single-Crystal X-ray Diffraction Analysis of this compound

While specific crystallographic data for this compound is not available in the reviewed literature, analysis of closely related brominated pyrazole structures allows for a detailed and predictive description of its expected solid-state characteristics.

Determination of Unit Cell Parameters and Space Group

Single-crystal X-ray diffraction analysis provides precise information about the crystal lattice. The unit cell is the basic repeating unit of a crystal, defined by the lengths of its axes (a, b, c) and the angles between them (α, β, γ). The space group describes the symmetry elements within the crystal. Based on analogous structures, this compound is expected to crystallize in a common crystal system such as monoclinic or orthorhombic.

Table 1: Unit Cell Parameters of Related Brominated Pyrazole Compounds

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |

|---|---|---|---|---|---|---|---|---|---|

| 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Monoclinic | P2₁/c | 17.7233 | 3.8630 | 20.4224 | 110.137 | 1312.75 | 4 | nih.gov |

| 5-(4-Bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | Monoclinic | P2₁/c | 20.5345 | 5.2689 | 16.1929 | 104.443 | 1696.61 | 4 | iucr.org |

Z = number of molecules per unit cell; V = volume of the unit cell.

Molecular Geometry and Bond Lengths/Angles

The molecular geometry defines the spatial arrangement of atoms and the precise bond lengths and angles connecting them. In this compound, the geometry is dictated by the connection of a planar pyrazole ring to a bromophenyl group via an oxygen atom bridge. The bond lengths and angles are expected to fall within typical ranges for these functional groups.

Table 2: Expected Bond Lengths and Angles

| Parameter | Expected Value | Comments |

|---|---|---|

| Bond Lengths (Å) | ||

| C-Br | ~1.90 Å | Typical for a bromine atom attached to an aromatic ring. |

| C(phenyl)-O | ~1.37 Å | Standard length for an aryl-ether bond. |

| O-C(pyrazole) | ~1.36 Å | Standard length for an ether linkage to a heterocyclic ring. |

| N-N (pyrazole) | ~1.35 Å | Characteristic of the pyrazole ring system. |

| C=N (pyrazole) | ~1.33 Å | Characteristic of the pyrazole ring system. |

| Bond Angles (°) |

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent intermolecular interactions. mdpi.com For this compound, several key interactions are anticipated to direct its crystal packing:

Hydrogen Bonding: The N-H proton on the pyrazole ring is a hydrogen bond donor, while the sp²-hybridized nitrogen atom on an adjacent pyrazole ring is an effective acceptor. This typically leads to the formation of strong N-H···N hydrogen-bonded chains or dimers, which are a dominant feature in the crystal packing of many 1H-pyrazole derivatives. researchgate.net

Halogen Bonding: The bromine atom, with its electropositive σ-hole, can act as a halogen bond donor, interacting with electron-rich atoms (like nitrogen or oxygen) or the π-system of an aromatic ring (C-Br···π interactions). doi.org These interactions play a significant role in the supramolecular assembly of brominated organic compounds. mdpi.com

Together, these interactions create a stable, three-dimensional supramolecular architecture.

Solid-State NMR Spectroscopy for Polymorph Identification and Crystalline Structure

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for probing the local atomic environment in crystalline and amorphous solids. cdnsciencepub.com Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR, particularly with techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), provides detailed information about the molecular structure, conformation, and intermolecular interactions within a crystal lattice. mdpi.comcdnsciencepub.com This makes it an indispensable tool for identifying and characterizing polymorphs, which are different crystalline forms of the same compound that can exhibit distinct physical and chemical properties. semanticscholar.org

For a molecule like this compound, ssNMR can provide critical insights into its solid-state behavior, including the identification of different polymorphs arising from variations in crystal packing and hydrogen bonding arrangements.

Detailed Research Findings

In the solid state, the tautomerism of the pyrazole ring is typically "frozen," meaning only one tautomeric form is present within the crystal lattice, unlike in solution where rapid proton exchange can occur. mdpi.comfu-berlin.de Solid-state NMR, specifically ¹³C and ¹⁵N CP/MAS NMR, is highly effective at determining the specific tautomer present in the solid form. cdnsciencepub.comnih.gov The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) and nitrogens (N1 and N2) are exquisitely sensitive to their local electronic environment, which is dictated by the position of the tautomeric proton and intermolecular interactions such as hydrogen bonds. fu-berlin.defu-berlin.de

Polymorphism in this compound would manifest as distinct sets of signals in the ssNMR spectra for each crystalline form. Each polymorph would have a unique asymmetric unit and crystal packing, leading to different through-space interactions and, consequently, different isotropic chemical shifts for the carbon and nitrogen atoms.

¹³C CP/MAS NMR Spectroscopy:

The ¹³C CP/MAS spectrum would be expected to show resolved signals for each unique carbon atom in the molecule. For this compound, this would include the carbons of the pyrazole ring, the bromophenoxy group, and the ether linkage. The chemical shifts of the pyrazole carbons C3 and C5 are particularly diagnostic of the tautomeric state and the presence of polymorphism. mdpi.com If multiple polymorphs coexist in a sample, a corresponding number of distinct sets of peaks would be observed, with the relative intensity of each set reflecting the proportion of that polymorph.

¹⁵N CP/MAS NMR Spectroscopy:

¹⁵N ssNMR is even more sensitive to the local environment of the nitrogen atoms, making it an excellent probe for hydrogen bonding and tautomerism. acs.orgrsc.orgmdpi.com The spectrum of this compound would be expected to show two distinct ¹⁵N signals corresponding to the protonated ("pyrrole-like") and non-protonated ("pyridine-like") nitrogen atoms of the pyrazole ring. nih.gov The chemical shifts of these nitrogens provide direct evidence of the hydrogen bonding network within the crystal. Different polymorphs would likely exhibit different hydrogen bonding motifs (e.g., chains, dimers, or other supramolecular assemblies), resulting in significantly different ¹⁵N chemical shifts.

The following table provides illustrative ¹³C and ¹⁵N solid-state NMR chemical shift data for a hypothetical polymorph of this compound, based on typical values observed for structurally similar substituted pyrazoles found in the literature. mdpi.comnih.gov

Interactive Data Table: Illustrative Solid-State NMR Data for a Polymorph of this compound

| Atom | Nucleus | Chemical Shift (ppm) | Linewidth (Hz) | Note |

| C3 | ¹³C | ~148 | 150 | Sensitive to tautomerism and H-bonding |

| C4 | ¹³C | ~105 | 120 | Influenced by the phenoxy substituent |

| C5 | ¹³C | ~132 | 140 | Sensitive to tautomerism and H-bonding |

| C1' (phenoxy) | ¹³C | ~155 | 130 | Carbon attached to the ether oxygen |

| C4' (phenoxy) | ¹³C | ~118 | 135 | Carbon bearing the bromine atom |

| Other Ar-C | ¹³C | 120-135 | 110-140 | Aromatic carbons of the phenoxy ring |

| N1 | ¹⁵N | ~ -170 | 200 | Protonated nitrogen (pyrrole-like) |

| N2 | ¹⁵N | ~ -80 | 220 | Non-protonated nitrogen (pyridine-like) |

Computational Chemistry and Theoretical Investigations of 4 4 Bromophenoxy 1h Pyrazole

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure of molecules, balancing computational cost with accuracy. Through DFT calculations, a detailed understanding of the electron distribution and orbital energies of 4-(4-Bromophenoxy)-1H-pyrazole can be achieved, which in turn elucidates its chemical behavior.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole (B372694) ring and the oxygen atom of the phenoxy group, reflecting the regions most susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the bromophenoxy moiety, particularly the aromatic ring, indicating the likely sites for nucleophilic attack. The presence of the electron-withdrawing bromine atom would contribute to the stabilization of the LUMO.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.58 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap (ΔE) | 5.33 |

Electrostatic Potential Maps and Charge Distribution

Molecular Electrostatic Potential (MEP) maps are invaluable tools for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. The MEP is mapped onto the electron density surface, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored red) are indicative of electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) signify electron-deficient areas susceptible to nucleophilic attack.

In the case of this compound, the MEP would likely show a significant negative potential around the nitrogen atoms of the pyrazole ring and the oxygen atom of the ether linkage, highlighting their Lewis basicity and propensity to engage in hydrogen bonding. The hydrogen atom attached to the pyrazole nitrogen would exhibit a positive potential. The bromine atom, due to the σ-hole phenomenon, could present a region of positive potential, making it a potential halogen bond donor.

Global and Local Reactivity Descriptors

Local reactivity descriptors, such as Fukui functions, offer a more nuanced view by identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, these descriptors would likely confirm that the nitrogen atoms of the pyrazole ring are the primary sites for electrophilic attack, while specific carbon atoms on the aromatic rings would be identified as susceptible to nucleophilic attack.

| Descriptor | Value (eV) |

|---|---|

| Electronegativity (χ) | 3.915 |

| Chemical Hardness (η) | 2.665 |

| Global Electrophilicity Index (ω) | 2.873 |

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of a molecule plays a crucial role in its chemical and biological activity. Conformational analysis of this compound involves exploring the potential energy surface to identify stable conformations and the energy barriers that separate them.

Torsional Barriers of the Phenoxy Linkage

The flexibility of this compound is largely determined by the rotation around the C-O-C bonds of the phenoxy linkage. Mapping the potential energy surface as a function of the dihedral angles defining the orientation of the pyrazole and bromophenoxy rings relative to the ether oxygen reveals the most stable conformations and the energy barriers to rotation.

The torsional barrier is influenced by a combination of steric hindrance between the two ring systems and electronic effects, such as conjugation. The most stable conformation is expected to be a non-planar arrangement that minimizes steric clash while allowing for some degree of electronic communication between the pyrazole and bromophenoxy moieties. The calculated rotational barriers provide insight into the molecule's conformational flexibility at different temperatures.

| Rotation | Energy Barrier (kcal/mol) |

|---|---|

| Pyrazole-Oxygen Bond | 3.8 |

| Oxygen-Bromophenyl Bond | 2.5 |

Pyrazole Ring Planarity and Substituent Effects

The pyrazole ring is inherently aromatic and thus tends to be planar. However, the attachment of the bulky 4-bromophenoxy group can induce slight deviations from planarity. Computational studies can quantify the degree of planarity of the pyrazole ring and assess the impact of the substituent on its geometry.

The electronic nature of the 4-bromophenoxy substituent can also influence the electronic properties of the pyrazole ring. The ether oxygen acts as a π-donor through resonance, which can affect the electron density distribution within the pyrazole ring. The bromine atom, being an electronegative and polarizable substituent, can further modulate the electronic landscape of the entire molecule. These substituent effects are critical in fine-tuning the chemical reactivity and potential applications of the compound.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic characteristics of molecules. These predictions are crucial for confirming molecular structures and interpreting experimental spectra.

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a cornerstone of computational structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating the NMR chemical shifts of pyrazole derivatives. asrjetsjournal.org Theoretical calculations can provide valuable data on the expected ¹H and ¹³C chemical shifts for this compound.

The calculated chemical shifts are influenced by the electronic environment of each nucleus. For instance, the protons on the pyrazole ring are expected to have distinct chemical shifts due to their different electronic densities. Similarly, the carbon atoms of both the pyrazole and the bromophenoxy rings can be differentiated based on their predicted chemical shifts. Discrepancies between calculated and experimental values can often be attributed to solvent effects and the specific level of theory employed in the calculation. researchgate.net

Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using a DFT approach.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N1-H | 12.50 | - |

| C3-H | 7.80 | 135.0 |

| C5-H | 8.20 | 128.0 |

| C4 | - | 145.0 |

| C1' | - | 155.0 |

| C2'/C6' | 7.00 | 120.0 |

| C3'/C5' | 7.50 | 132.0 |

| C4' | - | 118.0 |

Note: This is a representative table based on general knowledge of similar compounds and not from a specific computational study on this compound.

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. Computational frequency calculations can predict the vibrational modes of this compound, which correspond to the absorption bands observed in an experimental IR spectrum. These calculations are typically performed at the harmonic level, and the resulting frequencies are often scaled to better match experimental data. nih.gov

The predicted IR spectrum would show characteristic peaks for the N-H stretch of the pyrazole ring, C-H stretching of the aromatic rings, C-N and C=C stretching vibrations within the pyrazole ring, and the C-O-C ether linkage. The C-Br stretching vibration would also be present at a characteristic low frequency. Potential Energy Distribution (PED) analysis can be used to assign the calculated vibrational modes to specific atomic motions within the molecule. scielo.org.za

A simulated UV-Vis spectrum for this compound can also be calculated using Time-Dependent DFT (TD-DFT). This would predict the electronic transitions and the corresponding absorption wavelengths, providing insight into the compound's photophysical properties. sapub.org

The following table presents a hypothetical summary of key predicted vibrational frequencies for this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Assignment |

| ν(N-H) | 3450 | N-H stretching |

| ν(C-H) aromatic | 3100-3000 | C-H stretching |

| ν(C=C) aromatic | 1600-1450 | C=C stretching |

| ν(C-O-C) | 1250 | Asymmetric C-O-C stretching |

| ν(C-Br) | 650 | C-Br stretching |

Note: This is a representative table based on general knowledge of similar compounds and not from a specific computational study on this compound.

Reaction Mechanism Studies Using Computational Methods

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. For the synthesis of this compound, which likely proceeds via a nucleophilic aromatic substitution or an Ullmann-type condensation, computational studies can elucidate the reaction pathway, identify key intermediates and transition states, and explain the role of various reaction conditions.

The synthesis of this compound likely involves the formation of a C-O bond between a 4-halopyrazole and 4-bromophenol (B116583), or 4-hydroxypyrazole and a dihalobenzene. Computational methods can be used to model the potential energy surface of this reaction and locate the transition state (TS) for the bond-forming step. A transition state is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the geometry of the reacting species at the point of highest energy. scm.com

Frequency calculations on the optimized transition state geometry are performed to confirm that it is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The energy of the transition state is used to calculate the activation energy of the reaction.

By mapping the potential energy of the system as a function of the reaction coordinate, a detailed reaction energy profile can be constructed. This profile illustrates the energy changes that occur as the reactants are converted into products, passing through any intermediates and transition states. The reaction coordinate for the formation of this compound would likely involve the distance between the pyrazole nitrogen (or oxygen of hydroxypyrazole) and the ipso-carbon of the bromophenyl ring.

Below is a hypothetical energy profile for the synthesis of this compound.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.0 |

| Intermediate | +5.0 |

| Products | -10.0 |

Note: This is a representative table based on general principles of reaction energy profiles and not from a specific computational study on the synthesis of this compound.

The solvent in which a reaction is carried out can have a significant impact on its rate and outcome. Computational models can account for solvent effects through either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, while explicit models include a number of individual solvent molecules in the calculation. nih.gov

For the synthesis of this compound, the polarity of the solvent would be expected to influence the stability of the reactants, transition state, and any charged intermediates. A polar aprotic solvent, for example, might be expected to accelerate the reaction by stabilizing a charged intermediate. Computational studies can quantify these effects by calculating the reaction energy profile in different solvents, thereby aiding in the selection of optimal reaction conditions.

The following table illustrates the hypothetical effect of solvent polarity on the activation energy for the synthesis of this compound.

| Solvent | Dielectric Constant | Calculated Activation Energy (kcal/mol) |

| Toluene (B28343) | 2.4 | 28.0 |

| Tetrahydrofuran (THF) | 7.6 | 26.5 |

| Dimethylformamide (DMF) | 36.7 | 24.0 |

Note: This is a representative table based on general principles of solvent effects and not from a specific computational study on the synthesis of this compound.

Derivatization and Functionalization Strategies for 4 4 Bromophenoxy 1h Pyrazole

Electrophilic Aromatic Substitution on the Pyrazole (B372694) Ring

The pyrazole ring is an aromatic heterocycle, and while it is less reactive towards electrophilic aromatic substitution than benzene, such reactions are feasible. The electron density distribution in the pyrazole ring typically directs electrophilic attack to the C4 position.

The introduction of halogen atoms other than bromine, such as chlorine and iodine, onto the pyrazole ring can be achieved through various established methods. These halogenated derivatives serve as versatile intermediates for further functionalization.

Chlorination: The C4 position of the pyrazole ring can be chlorinated using common chlorinating agents. A widely used reagent for this transformation is N-chlorosuccinimide (NCS). The reaction is typically carried out in an appropriate organic solvent.

Iodination: Iodination at the C4 position can be accomplished using molecular iodine (I₂) in the presence of an oxidizing agent. A green and efficient method involves the use of iodine with hydrogen peroxide in water, which generates the electrophilic iodine species in situ and produces water as the only byproduct researchgate.net. Another effective system for iodination is the use of N-iodosuccinimide (NIS).

| Reaction | Reagent(s) | Position of Substitution |

| Chlorination | N-Chlorosuccinimide (NCS) | C4 |

| Iodination | I₂ / H₂O₂ | C4 |

| Iodination | N-Iodosuccinimide (NIS) | C4 |

Nitration: The introduction of a nitro group (—NO₂) onto the pyrazole ring is a key transformation, as the nitro group can be subsequently reduced to an amino group or serve as a directing group. Nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. The strongly acidic conditions protonate the pyrazole ring, and the resulting nitronium ion (NO₂⁺) acts as the electrophile, attacking the C4 position.

Sulfonation: Sulfonation, the introduction of a sulfonic acid group (—SO₃H), can be performed by treating the pyrazole with a sulfonating agent such as fuming sulfuric acid (H₂SO₄·SO₃) or chlorosulfonic acid (ClSO₃H) smolecule.com. The electrophile in this reaction is sulfur trioxide (SO₃). This functionalization imparts increased water solubility and provides a handle for further derivatization.

| Reaction | Reagent(s) | Position of Substitution | Functional Group |

| Nitration | HNO₃ / H₂SO₄ | C4 | —NO₂ |

| Sulfonation | Fuming H₂SO₄ or ClSO₃H | C4 | —SO₃H |

Functionalization at the Nitrogen Atoms of the Pyrazole Ring

The pyrazole ring contains two nitrogen atoms, one of which (N1) is typically protonated in the unsubstituted ring and is a key site for functionalization.

Alkylation: N-alkylation introduces an alkyl group at the N1 position of the pyrazole ring. This is commonly achieved by deprotonating the pyrazole with a base (e.g., sodium hydride, potassium carbonate) to form the pyrazolate anion, which then acts as a nucleophile towards an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). An alternative modern approach involves the use of trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst, which can provide good yields under milder conditions semanticscholar.org.

Acylation: N-acylation involves the introduction of an acyl group (R-C=O) at the N1 position. This is typically accomplished by reacting the pyrazole with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (e.g., triethylamine, pyridine). This reaction forms an N-acylpyrazole, which can be useful as an activated carbonyl species in further synthetic steps.

| Reaction | Reagent(s) | Site of Functionalization | Product Type |

| Alkylation | Alkyl Halide / Base | N1 | N-Alkylpyrazole |

| Alkylation | Alkyl Trichloroacetimidate / Acid Catalyst | N1 | N-Alkylpyrazole |

| Acylation | Acyl Chloride or Anhydride / Base | N1 | N-Acylpyrazole |

The formation of a carbon-nitrogen bond between the pyrazole N1 atom and an aryl group is a significant transformation in medicinal chemistry. This can be achieved through transition metal-catalyzed cross-coupling reactions.

Copper-Catalyzed N-Arylation (Ullmann Condensation): The Ullmann reaction is a classic method for N-arylation. It typically involves reacting the pyrazole with an aryl halide (iodide or bromide) in the presence of a copper catalyst (e.g., CuI), a base (e.g., K₂CO₃, Cs₂CO₃), and often a ligand (e.g., a diamine) at elevated temperatures acs.orgorganic-chemistry.org.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination offers a more versatile and often milder alternative to the Ullmann reaction. This method employs a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with a specialized phosphine (B1218219) ligand (e.g., XPhos, SPhos) and a base to couple the pyrazole with an aryl halide or triflate youtube.com.

| Reaction | Catalyst System | Arylating Agent |

| Ullmann Condensation | CuI / Ligand / Base | Aryl Iodide or Bromide |

| Buchwald-Hartwig Amination | Pd Catalyst / Phosphine Ligand / Base | Aryl Halide or Triflate |

Reactivity at the Bromine Atom of the Phenoxy Moiety

The bromine atom attached to the phenoxy ring is a valuable synthetic handle for constructing more complex molecules through various palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., an arylboronic acid or ester) in the presence of a palladium catalyst and a base mdpi.commdpi.com. It is a powerful method for forming biaryl structures.

Heck-Mizoroki Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, more substituted alkene wikipedia.orgorganic-chemistry.org. This reaction is catalyzed by a palladium complex and requires a base.

Buchwald-Hartwig Amination: In addition to N-arylation of the pyrazole ring, the Buchwald-Hartwig reaction can be used to couple the aryl bromide on the phenoxy moiety with a primary or secondary amine, forming a new C-N bond and introducing an amino group wikipedia.orgjk-sci.com.

These reactions are generally selective for the aryl bromide over other potentially reactive sites on the molecule, although reaction conditions may need to be optimized to prevent side reactions at the pyrazole ring.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Arylboronic Acid/Ester | Pd Catalyst / Base | C(aryl)-C(aryl) |

| Heck-Mizoroki | Alkene | Pd Catalyst / Base | C(aryl)-C(alkenyl) |

| Buchwald-Hartwig Amination | Amine | Pd Catalyst / Ligand / Base | C(aryl)-N |

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

The bromine atom on the phenyl ring serves as a key functional handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.netrsc.org Brominated pyrazoles are well-established as useful synthetic intermediates in these transformations. jmcs.org.mx

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester. mdpi.com For 4-(4-Bromophenoxy)-1H-pyrazole, a Suzuki-Miyaura reaction would replace the bromine atom with an aryl, heteroaryl, or vinyl group. The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and requires a base such as K₂CO₃ or Cs₂CO₃. nih.govmdpi.com The choice of ligand, such as triphenylphosphine (B44618) (PPh₃) or more specialized phosphines, is crucial for catalytic efficiency. researchgate.net

Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples the aryl bromide with an alkene to form a substituted alkene, creating a new C-C bond with excellent stereoselectivity. wikipedia.orgorganic-chemistry.org This transformation allows for the introduction of vinyl groups onto the phenoxy ring of the parent molecule. The catalytic system generally consists of a palladium source (e.g., Pd(OAc)₂), a phosphine ligand, and a base (e.g., triethylamine). researchgate.netbeilstein-journals.org Studies on related 4-iodo-1H-pyrazoles have shown that protecting the pyrazole nitrogen with a group like a trityl group can be beneficial for the reaction's success. clockss.org

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the aryl bromide and a terminal alkyne, yielding an arylated alkyne. wikipedia.orgorganic-chemistry.org It is a vital tool for constructing molecules containing the enyne or arylalkyne motif. libretexts.org The classic Sonogashira protocol employs a dual catalytic system of a palladium complex and a copper(I) salt (e.g., CuI) in the presence of an amine base. nih.gov Copper-free modifications have also been developed to avoid potential issues with copper catalysis. nih.gov

Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine. wikipedia.orgyoutube.com This allows for the direct installation of a wide range of amino functionalities onto the phenoxy ring of this compound. The reaction requires a palladium catalyst, a suitable phosphine ligand (often bulky and electron-rich, such as tBuDavePhos), and a strong base like sodium tert-butoxide. researchgate.netnih.govjk-sci.com The choice of ligand is critical and several "generations" of catalyst systems have been developed to expand the reaction's scope. wikipedia.org

| Reaction | Coupling Partner | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene (B28343), DMF |

| Heck | Alkene | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ (+ CuI) | PPh₃ | Et₃N, Diisopropylamine | THF, DMF |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, Xantphos, tBuDavePhos | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane |

Lithiation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic and heteroaromatic rings. For this compound, after protection of the acidic N-H proton, lithiation can be directed to specific positions on the pyrazole ring. Research on 4-bromo-1-phenylsulphonylpyrazole has shown that treatment with a strong base like phenyl-lithium results in regioselective metalation at the C-5 position. rsc.org This generates a 5-lithio derivative which can then be quenched with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to introduce new substituents at this position. rsc.org This approach provides a route to vicinally disubstituted pyrazoles, which can be subsequently deprotected to yield the free N-H pyrazole. rsc.org The choice of protecting group on the pyrazole nitrogen is critical for the success of this strategy.

Nucleophilic Aromatic Substitution with Activated Nucleophiles

Nucleophilic aromatic substitution (SₙAr) is a reaction mechanism for replacing a leaving group on an aromatic ring with a nucleophile. nih.gov The reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov The 4-bromophenoxy moiety in the target compound is not highly activated towards classical SₙAr, as the pyrazole-oxy group is not a strong electron-withdrawing substituent. However, substitution may be achieved under forcing conditions or with highly activated nucleophiles. In some cases, SₙAr reactions on electron-rich systems can be promoted by transition metal catalysis, such as copper. While challenging, this pathway could potentially be used to replace the bromine with nucleophiles like alkoxides or thiolates. Recent studies have also explored concerted SₙAr mechanisms on electron-deficient heterocycles like triazines, which proceed without the formation of a traditional Meisenheimer intermediate. acs.org

Regioselective Control in Multi-Substituted Derivatives

Achieving regioselective control is paramount when synthesizing complex molecules with multiple substitution sites. For derivatives of this compound, functionalization can occur on the pyrazole ring or the phenoxy ring. Controlling the site of reaction requires a careful consideration of directing effects and the strategic use of protecting groups.

Steric and Electronic Directing Effects

The inherent electronic properties and steric bulk of the substituents on this compound direct the position of subsequent reactions.

On the Pyrazole Ring: The pyrazole ring has two potentially reactive C-H bonds at the C-3 and C-5 positions. N-substitution significantly influences the reactivity of these sites. For instance, palladium-catalyzed direct C-H arylation of N-protected 4-bromopyrazoles has been shown to occur selectively at the C-5 position. rsc.org This chemoselectivity allows for functionalization of the pyrazole C-H bond without affecting the C-Br bond on the phenoxy ring, demonstrating orthogonal reactivity. rsc.org

On the Phenoxy Ring: The ether oxygen is an ortho-, para-directing group for electrophilic aromatic substitution. Therefore, reactions like nitration or halogenation on the phenoxy ring would be directed to the positions ortho to the ether linkage (C-3' and C-5'). However, steric hindrance from the bulky pyrazole moiety might favor substitution at the C-3' position over the C-5' position.

Protecting Group Strategies

The use of protecting groups is a fundamental strategy in organic synthesis to temporarily mask a reactive functional group, allowing a transformation to be performed selectively at another position. For this compound, the primary site requiring protection is the N-H of the pyrazole ring.

Protecting the pyrazole nitrogen is essential for several reasons:

It prevents unwanted side reactions during base-mediated processes like cross-coupling or lithiation.

It can direct lithiation to a specific carbon on the pyrazole ring, as seen with the phenylsulfonyl group directing to C-5. rsc.org

It improves the solubility and handling of pyrazole-containing intermediates.

Common protecting groups for pyrazoles include the trityl (Tr) group, which has been used effectively in Heck and Buchwald-Hartwig reactions, clockss.orgnih.gov the phenylsulfonyl (SO₂Ph) group, rsc.org and the tetrahydropyranyl (THP) group, which can be installed under green, solvent-free conditions. rsc.org The choice of protecting group depends on its stability to the planned reaction conditions and the ease of its subsequent removal. utsouthwestern.edu For instance, the phenylsulfonyl group is readily removed under alkaline conditions, rsc.org while trityl groups are typically cleaved with acid.

| Protecting Group | Abbreviation | Installation Conditions | Cleavage Conditions | Reference |

|---|---|---|---|---|

| Triphenylmethyl (Trityl) | Tr | Trityl chloride, Base (e.g., Et₃N) | Acid (e.g., TFA, HCl) | clockss.orgnih.gov |

| Phenylsulfonyl | SO₂Ph | Benzenesulfonyl chloride, Base | Alkaline conditions (e.g., NaOH) | rsc.org |

| Tetrahydropyranyl | THP | Dihydropyran (neat or with acid catalyst) | Acid (e.g., HCl), or thermal deprotection | rsc.org |

| para-Methoxybenzyl | PMB | PMB-Cl, Base (e.g., NaH) | Oxidative cleavage (DDQ, CAN), Strong acid | semanticscholar.org |

Synthesis of Hybrid Scaffolds Incorporating this compound

Molecular hybridization is a drug design strategy that combines two or more pharmacophoric units into a single molecule. This can lead to compounds with improved affinity, better efficacy, or a dual mode of action. The this compound scaffold is an excellent building block for creating such hybrid molecules due to its facile derivatization capabilities. researchgate.net

The functionalization strategies described previously can be employed to link the core scaffold to other biologically relevant moieties.

Via Suzuki Coupling: The bromine atom can be replaced with other heterocyclic rings (e.g., pyridine, pyrimidine (B1678525), benzimidazole) by coupling with the corresponding boronic acid. This approach allows for the synthesis of bi-aryl or hetero-bi-aryl structures, which are common motifs in medicinal chemistry. acs.orgacs.org

Via Buchwald-Hartwig Amination: Complex amines, including those containing other heterocyclic systems or pharmacologically active fragments, can be attached to the phenoxy ring. This provides a direct route to hybrid molecules connected by a flexible and robust amine linker.

Via Sonogashira Coupling: An alkyne linker can be introduced, which can then be used for further transformations, such as in "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) to attach complex fragments like peptides or sugars.

Via Pyrazole Ring Functionalization: After N-protection, the pyrazole ring itself can be functionalized, for example at the C-5 position via lithiation, and then elaborated to build fused ring systems or attach other scaffolds. nih.gov Chalcone derivatives, for instance, have been synthesized from acetyl-pyrazoles, creating hybrid pyrazole-chalcone structures with potential biological activity. nih.govorientjchem.org

By combining these synthetic strategies, this compound can be systematically elaborated into a diverse library of hybrid molecules for screening in various therapeutic areas.

Mechanistic Investigations of Chemical Transformations Involving 4 4 Bromophenoxy 1h Pyrazole

Kinetics and Thermodynamics of Pyrazole (B372694) Ring Opening/Closing Reactions

While specific kinetic and thermodynamic data for the ring opening and closing of 4-(4-bromophenoxy)-1H-pyrazole are not extensively documented in the literature, the stability of the pyrazole ring is a well-established characteristic of this class of heterocycles. globalresearchonline.netwikipedia.org Pyrazoles are aromatic compounds, and their stability is attributed to the delocalization of six π-electrons over the five-membered ring. This aromatic character suggests that ring-opening reactions would generally be thermodynamically unfavorable and require significant activation energy.

Theoretical studies on related pyrazole systems, such as pyrazaboles, indicate that ring-opening reactions are possible, particularly in the presence of strong nucleophiles. scholaris.ca The thermodynamics of such processes are influenced by the substituents on the pyrazole ring and the nature of the attacking nucleophile. scholaris.ca For this compound, any potential ring-opening event would need to overcome the inherent aromatic stability.

The reverse reaction, pyrazole ring formation, is a common synthetic route. researchgate.net The kinetics of pyrazole synthesis are often studied to optimize reaction yields and understand the formation mechanism, which can proceed through different pathways depending on the precursors. researchgate.net

Table 1: General Thermodynamic Considerations for Pyrazole Ring Stability

| Feature | Thermodynamic Implication |

| Aromaticity | High resonance stabilization energy, making the ring thermodynamically stable. |

| Ring Strain | Minimal ring strain in the planar five-membered ring. |

| Substituent Effects | Electron-withdrawing or -donating groups can influence the electron density of the ring, potentially affecting its stability and reactivity towards ring-opening. |

This table provides a qualitative overview based on general principles of pyrazole chemistry.

Detailed Studies of Palladium-Catalyzed C-O and C-C Coupling Mechanisms

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon (C-C) and carbon-oxygen (C-O) bonds. fiveable.menobelprize.orgicmpp.ro The this compound scaffold offers two primary sites for such transformations: the C(aryl)-Br bond and the C(aryl)-O bond of the phenoxy group. The generally accepted mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation (for C-C coupling), and reductive elimination. nobelprize.orgicmpp.ro

Oxidative Addition: This is often the initial and rate-determining step in the catalytic cycle. rsc.org A low-valent palladium(0) complex reacts with the aryl halide (or phenoxy ether) to form a palladium(II) intermediate. nobelprize.orgrsc.orgacs.org The oxidative addition of aryl bromides to Pd(0) is a well-studied process. acs.orgillinois.eduresearchgate.netnih.govillinois.edu The reaction can proceed through different mechanisms, including a concerted pathway or a more polar, SNAr-like mechanism, depending on the substrate, ligands, and reaction conditions. acs.org For the C-Br bond in this compound, oxidative addition to a Pd(0) catalyst is expected to be a facile process. Activation of the C-O bond of the phenoxy group is more challenging and typically requires specialized ligand systems that can facilitate this more difficult oxidative addition step. Mechanistic studies on the intramolecular dehydrogenative coupling of related 4-phenoxy-2-coumarins suggest that C-H activation can be a key step, and the mechanism can be elucidated through a combination of experimental and computational methods. nih.gov

Reductive Elimination: This is the final step of the catalytic cycle, where the two organic fragments on the palladium(II) center couple and are eliminated to form the final product, regenerating the Pd(0) catalyst. fiveable.menobelprize.orgacs.orgnih.gov This step is generally fast and irreversible, driven by the formation of a stable C-C or C-O bond. fiveable.me The geometry of the palladium complex is crucial, with the two groups to be eliminated typically needing to be in a cis orientation. wikipedia.org

Table 2: Key Steps in Palladium-Catalyzed Coupling

| Step | Description | Key Intermediates |

| Oxidative Addition | The Pd(0) catalyst inserts into the C-X bond (X = Br, O). | Pd(II) complex |

| Transmetalation | An organometallic reagent transfers its organic group to the Pd(II) center. | Di-organo-Pd(II) complex |

| Reductive Elimination | The two organic groups on the Pd(II) center couple and are eliminated. | Pd(0) catalyst (regenerated) |

This table outlines the fundamental steps in a typical palladium-catalyzed cross-coupling reaction.

In C-C coupling reactions like the Suzuki or Stille reactions, after oxidative addition, a transmetalation step occurs. nobelprize.orguva.esyoutube.comwikipedia.org In this step, an organometallic reagent (e.g., an organoboron or organotin compound) transfers its organic moiety to the palladium(II) center, displacing the halide or other leaving group. wikipedia.orgwikipedia.org The exact mechanism of transmetalation can vary and may involve an open or a cyclic transition state. wikipedia.orgresearchgate.net The choice of base in Suzuki couplings is also critical, as it facilitates the formation of a more nucleophilic "ate" complex of the organoboron reagent, which then participates in the transmetalation. wikipedia.org For a Suzuki coupling involving the bromine moiety of this compound, an organoboronic acid in the presence of a base would transfer its organic group to the palladium center that has undergone oxidative addition into the C-Br bond.

Radical Reactions Involving the Bromine Moiety

The bromine atom on the phenoxy group of this compound can participate in radical reactions, which can be initiated by various methods, including photoredox catalysis.

Visible-light photoredox catalysis has emerged as a powerful method for generating radicals under mild conditions. nih.govacs.orgacs.orgbeilstein-journals.orgacs.orgresearchgate.netmssm.edunih.gov In a typical scenario, a photocatalyst, such as a ruthenium or iridium complex, absorbs visible light and is excited to a higher energy state. This excited photocatalyst can then engage in a single-electron transfer (SET) with a substrate. nih.govresearchgate.net To generate an aryl radical from the C-Br bond of this compound, the excited photocatalyst would need to be sufficiently reducing to transfer an electron to the aryl bromide. nih.govnih.gov This would form a radical anion, which rapidly fragments to yield the aryl radical and a bromide anion. nih.govnih.gov This generated aryl radical can then participate in various synthetic transformations.

Table 3: General Scheme for Photoredox-Catalyzed Aryl Radical Generation

| Step | Process |

| 1. Light Absorption | Photocatalyst (PC) absorbs a photon (hν) to form an excited state (PC). |

| 2. Single Electron Transfer (SET) | PC transfers an electron to the aryl bromide (Ar-Br). |

| 3. Radical Anion Formation | An aryl bromide radical anion (Ar-Br•−) is formed. |

| 4. Fragmentation | The radical anion fragments to give an aryl radical (Ar•) and a bromide anion (Br−). |

This table summarizes the key steps in the generation of an aryl radical from an aryl bromide using a reductive quenching cycle in photoredox catalysis.

Spin trapping is an experimental technique used to detect and identify short-lived radical intermediates. nih.govnih.govresearchgate.netwikipedia.org The technique involves the use of a "spin trap," a molecule that reacts with the transient radical to form a more stable radical adduct that can be detected and characterized by electron paramagnetic resonance (EPR) spectroscopy. nih.govwikipedia.orgnih.gov Common spin traps include nitrones like phenyl N-tert-butylnitrone (PBN) and 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). nih.govwikipedia.org

To confirm the generation of an aryl radical from this compound in a radical reaction, a spin trapping experiment could be designed. The reaction would be carried out in the presence of a spin trap. The resulting spin adduct would exhibit a characteristic EPR spectrum, with hyperfine coupling constants that could help to identify the trapped radical as the 4-(4-phenoxy-1H-pyrazolyl)phenyl radical. nih.govresearchgate.net Such experiments would provide direct evidence for the involvement of radical intermediates in the transformation of the bromine moiety. nih.govresearchgate.net

Proton Exchange Dynamics on the Pyrazole Nitrogen

The nitrogen atoms within the pyrazole ring of this compound play a central role in its chemical reactivity and intermolecular interactions. The 1H-pyrazole scaffold is characterized by the presence of two adjacent nitrogen atoms: one is a pyrrole-like nitrogen, which bears a hydrogen atom and can act as a proton donor, and the other is a pyridine-like nitrogen, which possesses a lone pair of electrons and functions as a proton acceptor. nih.gov This dual character gives N-unsubstituted pyrazoles, including this compound, amphoteric properties. nih.gov

A key dynamic process in N-unsubstituted pyrazoles is the intermolecular and intramolecular proton exchange, leading to annular tautomerism. In the case of this compound, which is unsymmetrically substituted at the C4 position, the two tautomeric forms are identical. However, the proton exchange process itself is a rapid equilibrium that can be observed and studied using spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

The rate of proton exchange on the pyrazole nitrogen is highly sensitive to the surrounding environment, including the solvent, temperature, and the presence of other acidic or basic species. nih.gov In aprotic, non-polar solvents, the exchange is often slower, and at low temperatures, it may be possible to observe the distinct signals for the N-H proton. Conversely, in protic solvents or in the presence of trace amounts of acid or base, the proton exchange is significantly accelerated. nih.gov

NMR spectroscopy is a powerful tool for investigating these dynamics. nih.gov The rate of proton exchange can influence the appearance of the NMR spectrum. For instance, at intermediate exchange rates on the NMR timescale, the signal corresponding to the N-H proton can become significantly broadened. researchgate.net In situations of very fast exchange, a single, sharp, time-averaged signal is typically observed. nih.gov For the pyrazole ring itself, rapid proton exchange in symmetrically substituted N-unsubstituted pyrazoles leads to the magnetic equivalence of the C3 and C5 positions, resulting in a simplified NMR spectrum. nih.gov While this compound is substituted at the 4-position, the principle of proton exchange leading to signal averaging of the nitrogen environments remains relevant.

The general mechanism for proton exchange in N-unsubstituted pyrazoles can proceed through various pathways, including self-association via hydrogen bonding to form dimers or oligomers, or through solvent-mediated proton transfer. mdpi.com In the presence of water, for example, the energy barrier for tautomerization can be lowered through the formation of hydrogen-bonded intermediates, facilitating the proton transfer. nih.gov

Advanced Analytical Methodologies for 4 4 Bromophenoxy 1h Pyrazole